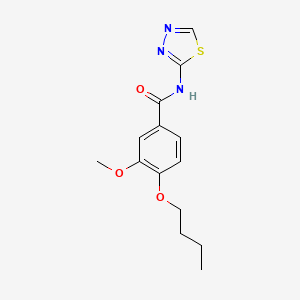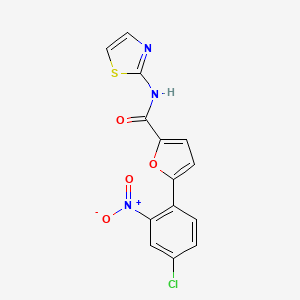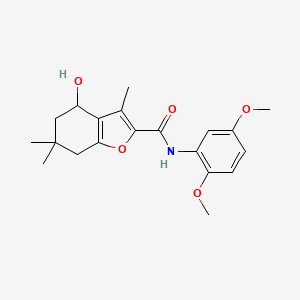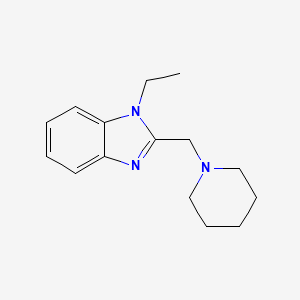
4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide
説明
4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide, also known as BMTB, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of thiadiazole derivatives and has shown promising results in scientific research studies.
作用機序
The exact mechanism of action of 4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide is not fully understood, but it is believed to act on various cellular pathways. In cancer research, 4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In Alzheimer's disease research, 4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to inhibit the formation of amyloid beta aggregates and reduce oxidative stress. In Parkinson's disease research, 4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to protect against dopaminergic neuron damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, 4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to induce apoptosis and inhibit cell growth and migration. In Alzheimer's disease research, 4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to reduce oxidative stress and improve cognitive function. In Parkinson's disease research, 4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to protect against dopaminergic neuron damage and improve motor function.
実験室実験の利点と制限
One advantage of using 4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for 4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide research. One direction is to further investigate its mechanism of action in various diseases. Another direction is to optimize its therapeutic potential by modifying its chemical structure. Additionally, 4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide could be studied in combination with other drugs to enhance its therapeutic effects. Overall, 4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide has shown promising results in scientific research studies and has the potential to be developed into a therapeutic agent for various diseases.
科学的研究の応用
4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In Alzheimer's disease research, 4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to protect against amyloid beta-induced neurotoxicity and improve cognitive function. In Parkinson's disease research, 4-butoxy-3-methoxy-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to protect against dopaminergic neuron damage and improve motor function.
特性
IUPAC Name |
4-butoxy-3-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-3-4-7-20-11-6-5-10(8-12(11)19-2)13(18)16-14-17-15-9-21-14/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJYOELMILRCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NC2=NN=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-methoxy-3-methylphenyl)sulfonyl]alanine](/img/structure/B4392520.png)
![N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4392536.png)
![4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4392541.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide](/img/structure/B4392545.png)
![N'-butyl-N,N-dimethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B4392552.png)
![N-ethyl-2-methoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-5-methylbenzenesulfonamide](/img/structure/B4392556.png)
![ethyl [(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B4392559.png)
![3-fluoro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4392586.png)

![6-phenyl-3-{[2-(1-piperidinyl)ethyl]thio}-1,2,4-triazine](/img/structure/B4392596.png)
![N~1~-(3-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4392601.png)

